![molecular formula C26H30N4O3 B2638247 N-(3,4-dimethoxyphenethyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105216-90-7](/img/structure/B2638247.png)
N-(3,4-dimethoxyphenethyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
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Description
N-(3,4-dimethoxyphenethyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. DPP-4 inhibitors are a class of drugs that are used to treat type 2 diabetes by regulating blood glucose levels.
Scientific Research Applications
Discovery of Soluble Epoxide Hydrolase Inhibitors
In the study by Thalji et al. (2013), 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified. The research highlighted the critical role of the triazine heterocycle for potency and selectivity, emphasizing the importance of phenyl group substitution for pharmacokinetic properties. This indicates a potential application in investigating enzyme inhibition and designing drug candidates with improved oral exposure and target engagement in disease models (Thalji et al., 2013).
Antitubercular and Antibacterial Activities
Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives and evaluated them for antitubercular and antibacterial activities. This research suggests potential applications in the development of novel antimicrobial agents, highlighting the effectiveness of certain derivatives against reference drugs. Molecular docking studies explored binding interactions at the active sites of target enzymes (Bodige et al., 2020).
CGRP Receptor Inhibition
Cann et al. (2012) developed a stereoselective synthesis for a potent CGRP (calcitonin gene-related peptide) receptor antagonist. This research showcases the application in designing receptor inhibitors with potential therapeutic uses for conditions like migraine, demonstrating the importance of stereochemistry in drug development (Cann et al., 2012).
HIV-1 Reverse Transcriptase Inhibition
Research by Tang et al. (2010) on N-phenyl piperidine analogs as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 revealed the identification of compounds potent against wild-type and resistant mutant viruses. This indicates a potential application in the development of antiviral therapies, particularly in addressing drug resistance challenges (Tang et al., 2010).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-32-23-10-8-19(18-24(23)33-2)12-15-27-26(31)21-13-16-30(17-14-21)25-11-9-22(28-29-25)20-6-4-3-5-7-20/h3-11,18,21H,12-17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHOXYUAUXVDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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